molecular formula C8H15NO2 B13540286 Ethyl (S)-3-amino-3-cyclopropylpropanoate

Ethyl (S)-3-amino-3-cyclopropylpropanoate

Cat. No.: B13540286
M. Wt: 157.21 g/mol
InChI Key: DARPOOYXGSBFGN-ZETCQYMHSA-N
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Description

Ethyl (S)-3-amino-3-cyclopropylpropanoate (CAS: 1172937-66-4) is a chiral β-amino acid ester characterized by a cyclopropane ring and an ethyl ester group. Its IUPAC name is ethyl (3S)-3-amino-3-cyclopropylpropanoate, and it is often utilized as a key intermediate in pharmaceutical synthesis, particularly for platelet aggregation inhibitors . The compound’s enantiomeric purity is critical for its biological activity, and its synthesis involves stereoselective methods such as reactions with enantiomerically enriched lithium amide reagents . The hydrochloride salt form (C₈H₁₆ClNO₂, MW: 193.67 g/mol) is commercially available and exhibits hydrogen-bonding capabilities (2 donors, 3 acceptors) .

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-cyclopropylpropanoate

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)5-7(9)6-3-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1

InChI Key

DARPOOYXGSBFGN-ZETCQYMHSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1CC1)N

Canonical SMILES

CCOC(=O)CC(C1CC1)N

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Key Intermediate

  • Starting Material: Cyclopropanecarboxaldehyde (or related derivatives).
  • Reaction: Nucleophilic addition of phosphonate reagents, such as diethyl phosphite, to the aldehyde, forming a phosphonate ester.
  • Conditions: Typically conducted at room temperature or slightly elevated temperatures in inert solvents like tetrahydrofuran (THF).

Step 2: Horner–Wadsworth–Emmons (HWE) Reaction

  • The phosphonate ester reacts with suitable electrophiles under basic conditions, leading to the formation of an α,β-unsaturated ester with the cyclopropyl moiety.

Step 3: Asymmetric Hydrogenation

  • The unsaturated ester undergoes asymmetric hydrogenation, often catalyzed by chiral catalysts (e.g., chiral phosphine ligands with palladium or rhodium), to afford the (S)-configured amino ester.

Step 4: Amination

  • The ester is then converted into the amino acid derivative via aminolysis or direct amination, often using ammonia or amines under controlled conditions.

Step 5: Ester Hydrolysis and Purification

  • The ester group is hydrolyzed under basic conditions to yield the free amino acid ester, which is then purified via chromatography or recrystallization.

Preparation from Amino Acid Precursors

Step 1: Synthesis of the Cyclopropyl-Containing Amino Acid

  • Starting Material: L-norvaline or other suitable amino acids.
  • Reaction: Alkylation with benzyl halides in the presence of bases such as sodium hydride or potassium tert-butoxide to introduce the cyclopropylmethyl group.
  • Outcome: Formation of N-cyclopropyl substituted amino acids.

Step 2: Esterification

  • The amino acid is esterified using ethanol or methanol under acidic or basic conditions, producing the ethyl ester.

Step 3: Cyclopropylation

  • The key step involves the cyclopropylation of the amino acid or its derivatives, often via a Simmons–Smith reaction or related carbene transfer methods, using reagents like diiodomethane and zinc or other carbenoid sources.

Step 4: Functional Group Transformations

  • The amino group is protected or modified as needed, and subsequent deprotection steps yield the target amino ester.

Step 5: Final Purification

  • The product is purified through chromatography, crystallization, or distillation, ensuring stereochemical integrity.

Reaction Conditions and Catalysts

Step Reagents Solvent Temperature Catalyst Notes
Phosphonate addition Diethyl phosphite THF Room temp - Nucleophilic addition to aldehyde
HWE reaction Aldehyde + phosphonate Toluene/THF RT to 50°C - Forms unsaturated ester
Asymmetric hydrogenation Unsaturated ester Ethanol/MeOH 25–50°C Chiral Rh/Pd catalysts Stereoselective reduction
Amination NH3 or amines - RT - Amino group introduction
Cyclopropylation Diiodomethane + Zn DCM 0–25°C - Simmons–Smith reaction

Data Tables Summarizing Key Parameters

Step Starting Material Reagent Solvent Temperature Yield Stereochemistry References
1 Cyclopropanecarboxaldehyde Phosphonate THF RT 85–90% Retains cyclopropyl structure ,
2 Unsaturated ester Hydrogen Ethanol 25–50°C 80–95% (S)-enantiomer ,
3 Amino ester NH3 Ethanol RT >90% Stereochemically pure
4 N-cyclopropyl amino acid Esterification reagents Ethanol Reflux 85–90% S-configuration

Notes on Stereochemistry and Purity

  • The stereochemistry at the 3-position is critical; asymmetric hydrogenation and chiral catalysts are employed to achieve enantiomeric excesses often exceeding 99%.
  • The compound's optical activity is preserved through careful control of reaction conditions, especially during hydrogenation and cyclopropylation steps.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-cyclopropylpropanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides for amide formation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols.

    Substitution: Amides or other substituted products.

Scientific Research Applications

Ethyl (3S)-3-amino-3-cyclopropylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-cyclopropylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl β-Phenylalaninate
  • Structure: Lacks the cyclopropane ring but retains the β-amino ester backbone.
  • Synthesis: Typically prepared via Strecker or Curtius reactions, contrasting with the cyclopropane aldehyde route used for Ethyl (S)-3-amino-3-cyclopropylpropanoate .
  • Applications : Used in peptide mimetics but shows lower metabolic stability due to the aromatic ring’s susceptibility to oxidation.
(S)-Ethyl 3-Nitro-2-Phenylpropanoate (CAS: 1070238-04-8)
  • Structure: Features a nitro group instead of an amino group and a phenyl substituent.
  • Synthesis : Asymmetric catalysis or nitro reductions, differing from the enantioselective amide-based methods for the cyclopropyl variant .
  • Reactivity : The nitro group enables diverse transformations (e.g., reductions to amines), but the absence of the cyclopropane ring reduces steric constraints.
rac-(1R,3S)-3-Aminocyclohexane-1-Carboxamide Hydrochloride
  • Structure : Cyclohexane ring instead of cyclopropane; carboxamide replaces the ester.
  • Properties : Higher molecular weight (178.66 g/mol) and reduced ring strain compared to the cyclopropyl analogue .
  • Applications : Used in neurological drug candidates due to conformational flexibility.

Physicochemical and Functional Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications
This compound C₈H₁₅NO₂ 157.21 β-amino ester, cyclopropane Platelet inhibitor precursors
Ethyl β-phenylalaninate C₁₁H₁₃NO₂ 191.23 β-amino ester, phenyl Peptide synthesis
(S)-Ethyl 3-nitro-2-phenylpropanoate C₁₁H₁₃NO₄ 223.23 Nitro, phenyl, ester Intermediate for nitro-to-amine conversions
rac-(1R,3S)-3-Aminocyclohexane-1-carboxamide HCl C₇H₁₅ClN₂O 178.66 Cyclohexane, carboxamide Neurological drug candidates

Key Observations :

  • Cyclopropane vs. Cyclohexane: The cyclopropane ring in this compound introduces significant ring strain, enhancing reactivity and conformational rigidity compared to cyclohexane derivatives .
  • Amino vs. Nitro Groups: The amino group in the cyclopropyl compound enables direct integration into bioactive molecules, whereas nitro groups require additional reduction steps .
  • Lipophilicity : The cyclopropyl variant exhibits moderate lipophilicity (logP ~1.5), intermediate between aromatic (e.g., β-phenylalaninate, logP ~2.1) and aliphatic analogues.

Pharmaceutical Relevance

  • The cyclopropyl group in this compound enhances binding affinity to enzymatic targets (e.g., thrombin inhibitors) due to its rigid, planar structure .
  • In contrast, cyclohexane-based amino esters (e.g., rac-(1R,3S)-3-aminocyclohexane-1-carboxamide) exhibit broader conformational flexibility, making them suitable for CNS targets .

Biological Activity

Ethyl (S)-3-amino-3-cyclopropylpropanoate, a compound with significant biological implications, is primarily studied for its interactions within neurotransmitter systems and potential therapeutic applications. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure : this compound has the molecular formula C8H15NO2C_8H_{15}NO_2 and features an amino group, a cyclopropyl moiety, and an ethyl ester functional group. The presence of these functional groups influences its reactivity and biological interactions.

Synthesis : The synthesis typically involves:

  • Amination : Introduction of the amino group via nucleophilic substitution or reductive amination.
  • Esterification : The carboxylic acid intermediate is esterified with ethanol under acidic conditions.

This multi-step synthesis allows for high-purity compounds suitable for research applications.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with biological molecules.
  • Metabolite Release : The ester group undergoes hydrolysis, releasing active metabolites that may exert pharmacological effects.
  • Stability and Reactivity : The cyclopropyl group contributes to the compound’s stability and potential reactivity in biological systems.

Biological Activity

This compound has been investigated for various biological activities:

  • Neurotransmitter Modulation : The compound is structurally similar to amino acids involved in neurotransmitter systems, making it a candidate for studies related to neurological functions. It has shown potential as a modulator of neurotransmitter receptors, which could be beneficial in treating neurological disorders .
  • Antiviral Activity : Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against SARS-CoV-2. For instance, structural modifications have enhanced its binding affinity to viral proteases, suggesting its potential as a therapeutic agent against COVID-19 .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityKey Findings
Neurotransmitter ModulationSignificant modulation effects observed in receptor binding assays.
Antiviral ActivityDerivatives showed promising inhibition of SARS-CoV-2 protease.
Enzyme InhibitionEffective in inhibiting specific enzymes involved in metabolic pathways.

Notable Research Findings

  • In a study focusing on neurotransmitter systems, this compound was found to significantly affect synaptic transmission, suggesting its role as a potential therapeutic agent for conditions like depression and anxiety disorders.
  • A recent investigation highlighted its efficacy in inhibiting the replication of SARS-CoV-2 in vitro, demonstrating its potential as an antiviral agent through structural modifications that enhance binding to viral targets .

Q & A

Q. What are the key steps in synthesizing enantiomerically pure Ethyl (S)-3-amino-3-cyclopropylpropanoate?

The synthesis typically involves:

Aldol-like condensation : Reacting cyclopropanecarboxaldehyde with an ammonia source (e.g., ammonium acetate) and a carbonyl compound (e.g., succinic acid) to form 3-amino-3-cyclopropylpropanoic acid .

Esterification : Treating the amino acid with ethanol under acidic conditions (e.g., HCl) to yield the ethyl ester .

Resolution of enantiomers : Using chiral resolving agents (e.g., L-tartaric acid) to separate the (S)-enantiomer via diastereomeric salt formation and recrystallization .

Q. Key Table: Synthesis Conditions

StepReagents/ConditionsPurpose
1Cyclopropanecarboxaldehyde, NH₃ source, inert solvent (e.g., THF)Form β-cyclopropylalanine backbone
2Ethanol, HCl, esterification catalyst (e.g., H₂SO₄)Esterify the carboxylic acid
3L-Tartaric acid, recrystallization (ethanol/water)Isolate (S)-enantiomer

Q. How can the enantiomeric purity of this compound be confirmed?

Methodological approaches include:

  • Chiral HPLC : Using a chiral stationary phase (e.g., Chiralpak® IA) with UV detection to resolve enantiomers .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (S)-isomer.
  • X-ray Crystallography : Definitive structural confirmation, though less common due to time and resource constraints.

Q. What safety precautions are necessary when handling this compound?

  • Corrosive hazards : Wear gloves, goggles, and lab coats to avoid skin/eye contact (similar to handling chlorinated acids, as in ).
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from HCl or solvents.
  • Storage : Keep in a cool, dry place under inert atmosphere to prevent hydrolysis.

Advanced Research Questions

Q. How can asymmetric synthesis methods improve enantiomeric excess (ee) of the (S)-isomer?

Advanced strategies include:

  • Enantioselective catalysis : Use chiral lithium amides (e.g., derived from (R)-Binap) to induce asymmetry during the aldol step, achieving >90% ee .
  • Dynamic Kinetic Resolution : Combine racemization catalysts (e.g., enzymes) with resolving agents to enhance yield and ee .

Q. Table: Comparison of Synthesis Methods

Methodee (%)Yield (%)Pros/Cons
Chiral Resolution (L-tartaric acid)9940–60High purity but low yield
Asymmetric Catalysis (Li amide)92–9570–80Scalable but requires chiral ligands

Q. What analytical techniques resolve contradictions in reported NMR data for this compound?

  • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton/carbon signals (e.g., cyclopropyl CH₂ vs. ester CH₃) .
  • Isotopic Labeling : Use ¹³C-labeled precursors to trace metabolic or synthetic pathways.
  • Cross-Validation : Compare data with structurally similar compounds (e.g., Ethyl 3-amino-3-(4-fluorophenyl)propanoate ).

Q. How does the cyclopropane ring influence the compound’s reactivity in further derivatization?

The strained cyclopropane ring:

  • Enhances electrophilicity : Facilitates nucleophilic attack at the β-amino position for peptide coupling .
  • Steric hindrance : Limits reactivity at the cyclopropylmethyl group, requiring optimized conditions (e.g., Pd-catalyzed cross-coupling at elevated temps) .

Q. What computational methods predict the biological activity of derivatives?

  • Docking Studies : Model interactions with biological targets (e.g., proteases) using software like AutoDock Vina.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the cyclopropane) with activity data from analogs .

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